2-(Phenylthio)acetamide

Overview

Description

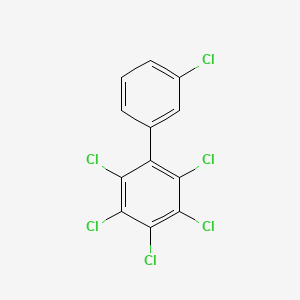

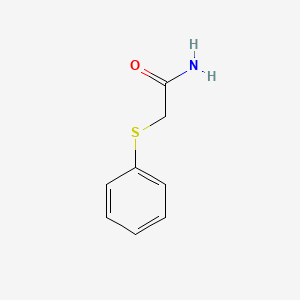

2-(Phenylthio)acetamide is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Arthritic and Anti-Inflammatory Properties

2-(Phenylthio)acetamide derivatives, such as N-(2-hydroxy phenyl) acetamide, have shown potential in anti-arthritic and anti-inflammatory applications. A study demonstrated the compound's ability to reduce pro-inflammatory cytokines and oxidative stress markers in an animal model, suggesting its potential in managing arthritis (Jawed, Shah, Jamall, & Simjee, 2010).

Antimicrobial Activity

Certain derivatives of this compound have been found to possess antimicrobial properties. For example, novel sulphonamide derivatives synthesized using this compound exhibited significant activity against various microbial strains, highlighting their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Role in Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, serves as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation has been studied for efficient drug synthesis, indicating its importance in the pharmaceutical field, particularly in malaria treatment (Magadum & Yadav, 2018).

Development of Anticancer Agents

This compound derivatives have been explored for their potential in cancer treatment. For instance, some synthesized compounds have shown promising anticancer activities against specific cancer cell lines, underscoring their potential as therapeutic agents in oncology (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Applications in Organic Synthesis

The compound has been utilized in various organic synthesis processes. For example, it played a role in the electroorganic synthesis under ultrasonic irradiation, leading to the production of oxindole and 3-oxotetrahydroisoquinoline derivatives, demonstrating its utility in complex chemical synthesis (Shen, Atobe, & Fuchigami, 2004).

Use in Local Anesthetic Agents

Some derivatives of this compound have been synthesized and evaluated for their local anesthetic activities. This suggests potential applications in the development of new anesthetic agents, expanding the compound's utility in medical procedures (Badiger, Khan, Kalashetti, & Khazi, 2012)

Mechanism of Action

Target of Action

The primary target of 2-(Phenylthio)acetamide is the enzyme caspase-1 . Caspase-1 is a protein that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation .

Mode of Action

This compound interacts with caspase-1 by inhibiting its activation . This interaction occurs at the active site of the enzyme, effectively blocking its function . The inhibition of caspase-1 by this compound results in a decrease in the production of Thymic Stromal Lymphopoietin (TSLP), an interleukin involved in allergic inflammation .

Biochemical Pathways

The inhibition of caspase-1 by this compound affects the biochemical pathway involving TSLP. TSLP is a cytokine that plays a key role in the pathophysiology of allergic diseases . By inhibiting caspase-1, this compound reduces the expression and production of TSLP, thereby affecting the downstream inflammatory pathways .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the expression and production of TSLP . This leads to a decrease in allergic inflammation, as evidenced by the reduction in symptoms in an animal model of allergic rhinitis .

Biochemical Analysis

Biochemical Properties

2-(Phenylthio)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as caspase-1, a protease involved in the inflammatory response . The interaction between this compound and caspase-1 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate the inflammatory response, making this compound a potential candidate for therapeutic applications in inflammatory diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in an allergic rhinitis animal model, this compound was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . This reduction in cytokine levels indicates that this compound can modulate the immune response and potentially alleviate symptoms of inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the active site of caspase-1, inhibiting its enzymatic activity . This inhibition prevents the cleavage of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. In an allergic rhinitis model, varying doses of this compound were administered to assess its efficacy and safety . The results indicated that the compound exhibited dose-dependent anti-inflammatory effects, with higher doses providing greater symptom relief. At excessively high doses, some adverse effects such as mild gastrointestinal disturbances were observed, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of more hydrophilic metabolites that are readily excreted from the body . These metabolic pathways ensure the efficient clearance of this compound, minimizing the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct this compound to its site of action. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2-phenylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRJQEVSKVOLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326193 | |

| Record name | 2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-20-4 | |

| Record name | 22446-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 2-(phenylthio)acetamide derivatives?

A1: this compound derivatives serve as versatile precursors in organic synthesis. For instance, they are employed in the synthesis of various heterocyclic compounds like benzothiopyrans. [] Specifically, 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide, when reacted with styrene in the presence of stannic chloride, yields 3,4-dihydro-N,N-dimethyl-4-phenyl-2H-1-benzothiopyran-2-carboxamide. [] This reaction highlights the potential of these compounds in constructing complex molecular scaffolds relevant to medicinal chemistry and materials science.

Q2: Can you elaborate on the reaction mechanism involving this compound derivatives in the formation of benzothiopyrans?

A2: The formation of benzothiopyrans from this compound derivatives, like 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide, proceeds through a cationic polar cycloaddition mechanism. [] Initially, the reaction likely involves the formation of a phenylthionium ion intermediate upon activation by a Lewis acid like stannic chloride. This electrophilic intermediate then undergoes cycloaddition with an olefin, such as styrene, followed by ring closure and aromatization to yield the benzothiopyran product. []

Q3: Beyond benzothiopyrans, are there other examples of this compound derivatives being used to construct heterocycles with potential biological activity?

A3: Yes, research has explored the synthesis and antimicrobial activity of phenylthioacetic acid derivatives incorporating a 2-amino-5-alkyl(arylalkyl)-1,3,4-thiadiazole moiety. [] While the specific role of the phenylthioacetamide portion in the final molecules' activity isn't detailed, this example demonstrates the use of this structural motif in medicinal chemistry efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)